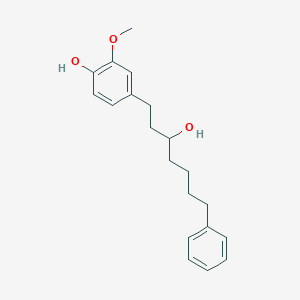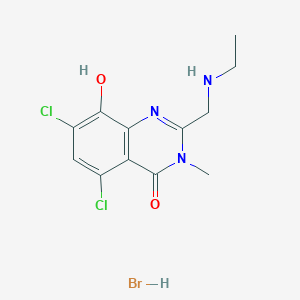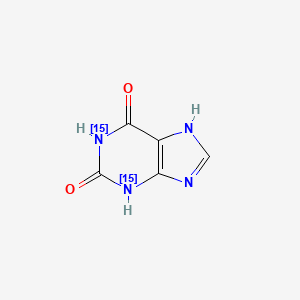
Xanthine-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthine-15N2 is a nitrogen-labeled derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . The nitrogen-15 isotope labeling is used for tracing and studying metabolic pathways in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Xanthine-15N2 involves the incorporation of nitrogen-15 isotopes into the xanthine molecule. One common method is to use nitrogen-15 labeled ammonia or nitrogen-15 labeled nitrate as a nitrogen source during the synthesis of xanthine . The reaction typically involves the condensation of nitrogen-15 labeled urea with cyanoacetic acid, followed by cyclization and oxidation steps to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of nitrogen-15 labeled precursors is essential for the production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Xanthine-15N2 undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: Xanthine can be reduced to hypoxanthine under certain conditions.
Substitution: Functional groups on the xanthine ring can be substituted with other groups to form derivatives.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: Uric acid.
Reduction: Hypoxanthine.
Substitution: Various xanthine derivatives depending on the substituents used.
Applications De Recherche Scientifique
Xanthine-15N2 has numerous applications in scientific research:
Chemistry: Used as a tracer in studies of nitrogen metabolism and purine degradation pathways.
Biology: Helps in understanding the role of xanthine and its derivatives in biological systems.
Medicine: Used in the study of diseases related to purine metabolism, such as gout and hyperuricemia.
Mécanisme D'action
Xanthine-15N2 exerts its effects primarily through its role as an intermediate in purine metabolism. It is oxidized by xanthine oxidase to form uric acid, a process that involves the transfer of electrons to oxygen molecules, generating reactive oxygen species . This pathway is crucial for the breakdown of purine nucleic acids and the regulation of uric acid levels in the body.
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.
Uniqueness of Xanthine-15N2: this compound is unique due to its nitrogen-15 labeling, which allows for detailed tracing and study of metabolic pathways. This isotopic labeling provides a powerful tool for researchers to investigate the dynamics of nitrogen metabolism and the role of xanthine in various biological processes .
Propriétés
Formule moléculaire |
C5H4N4O2 |
|---|---|
Poids moléculaire |
154.10 g/mol |
Nom IUPAC |
3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i8+1,9+1 |
Clé InChI |
LRFVTYWOQMYALW-IOOOXAEESA-N |
SMILES isomérique |
C1=NC2=C(N1)C(=O)[15NH]C(=O)[15NH]2 |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



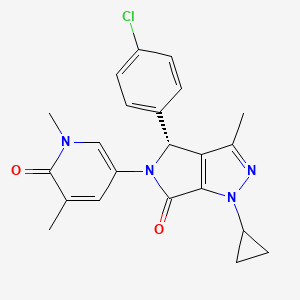

![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
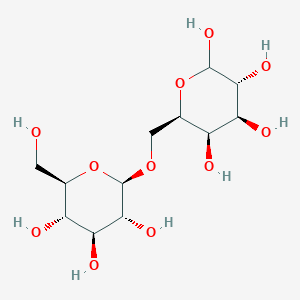
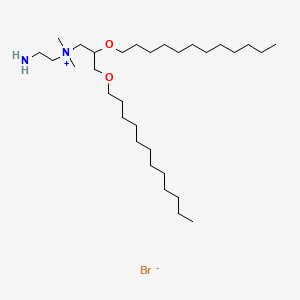
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

